molecular formula C9H19NO B13271132 1-(2-Ethoxyethyl)cyclopentan-1-amine

1-(2-Ethoxyethyl)cyclopentan-1-amine

Cat. No.: B13271132
M. Wt: 157.25 g/mol
InChI Key: WCPJPQNSPLKJOP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)cyclopentan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclopentane derivative with an ethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyethyl)cyclopentan-1-amine can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethoxyethylamine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process may include:

    Step 1: Reaction of cyclopentanone with ethoxyethylamine in the presence of a catalyst such as sodium or potassium hydroxide.

    Step 2: Purification of the product through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)cyclopentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyethyl)cyclopentan-1-amine: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-ethoxyethyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-11-8-7-9(10)5-3-4-6-9/h2-8,10H2,1H3

InChI Key

WCPJPQNSPLKJOP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(CCCC1)N

Origin of Product

United States

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